Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate
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Overview
Description
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate is a complex organic compound that features a benzoyl group, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a pyridine derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate involves its interaction with specific molecular targets. The benzoyl and pyridine moieties can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate
- Methyl 3-oxo-3-(pyridin-3-yl)propanoate
- Methyl nicotinoylacetate
Uniqueness
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate is unique due to its combined structural features of a benzoyl group, a pyridine ring, and a benzoate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
919095-50-4 |
---|---|
Molecular Formula |
C23H19NO4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 3-(2-benzoyl-3-oxo-3-pyridin-2-ylpropyl)benzoate |
InChI |
InChI=1S/C23H19NO4/c1-28-23(27)18-11-7-8-16(14-18)15-19(21(25)17-9-3-2-4-10-17)22(26)20-12-5-6-13-24-20/h2-14,19H,15H2,1H3 |
InChI Key |
DWSINCVTUCCEDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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